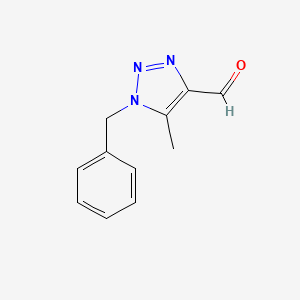

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-benzyl-5-methyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C11H11N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

InChI Key |

MTWYZKXGIGUIIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Hydroxymethyl Precursors

A preformed 1-benzyl-5-methyl-1H-1,2,3-triazole-4-methanol can be oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane.

| Parameter | Value/Details |

|---|---|

| Oxidizing Agent | MnO₂ |

| Solvent | CH₂Cl₂ |

| Reaction Time | 6–12 h |

| Yield | 60–75% |

Vilsmeier-Haack Formylation

Direct formylation of 1-benzyl-5-methyl-1H-1,2,3-triazole using POCl₃/DMF:

| Parameter | Value/Details |

|---|---|

| Reagents | POCl₃, DMF |

| Solvent | 1,2-Dichloroethane |

| Reaction Time | 4–6 h |

| Yield | 50–65% |

Comparative Analysis of Methods

Experimental Optimization Insights

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates in CuAAC.

- Catalyst Loading : Ru systems require ≤5 mol% for efficient turnover.

- Temperature : Ru-catalyzed reactions proceed optimally at 45°C, avoiding side reactions.

Chemical Reactions Analysis

Nucleophilic Addition for Protein Modification

The aldehyde group in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde enables efficient N-terminal protein modification. Studies demonstrate its use in modifying peptides like angiotensin I via nucleophilic addition under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Conversion Efficiency | Source |

|---|---|---|---|---|

| Nucleophilic Addition | TA4C derivative, angiotensin I, phosphate buffer (pH 7.5), 37°C, 1h | Modified protein | 90% |

Key Insight : The aldehyde group’s proximity to the triazole nitrogen enhances reactivity, enabling selective N-terminal modification without requiring harsh conditions .

Reduction Reactions

The aldehyde group undergoes reduction to form corresponding alcohols. Sodium borohydride (NaBH4) is commonly used under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction to Alcohol | NaBH4, ice bath, methanol, overnight | Corresponding alcohol | Up to 75% |

Mechanism : The aldehyde group is reduced to a primary alcohol via hydride transfer from NaBH4 .

Cornforth Rearrangement

This reaction involves formyltriazoles reacting with amines, leading to rearrangement and hydrolysis. While not directly demonstrated for the target compound, structurally related triazoles exhibit this behavior :

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cornforth Rearrangement | Aniline derivatives, methanol, room temperature | Hydrolyzed compounds | 62–74% |

Implication : Substituents on the amine (e.g., halogens) influence reaction rates and yields, suggesting steric and electronic effects govern reactivity .

Structural Influences on Reactivity

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

Comparison with Similar Triazole Carbaldehydes

Structural and Substituent Variations

The key structural differentiator of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde lies in its substituents. Below is a comparison with analogous compounds:

Physical and Chemical Properties

- Boiling Point and Density : For benzaldehyde derivatives with triazole substituents (e.g., 4-(1H-1,2,3-triazol-5-yl)benzaldehyde), predicted boiling points range from 422.1°C, and densities near 1.32 g/cm³ . The benzyl group in the target compound likely increases boiling point compared to phenyl analogs due to higher molecular weight.

- pKa : Predicted pKa values for triazole carbaldehydes are ~7.88, indicating moderate acidity at the formyl group .

Crystallographic Insights

- The dihedral angle between the triazole and benzyl rings in 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (a related derivative) is 76.47°, creating a non-planar structure that facilitates intermolecular O–H···N hydrogen bonds. This contrasts with 1-anilino derivatives, where the anilino group forms additional N–H···O interactions, leading to distinct packing motifs .

Biological Activity

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring with a benzyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 217.22 g/mol. The presence of these functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Functional Groups | Triazole, Benzyl, Aldehyde |

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of cell membrane synthesis by inhibiting enzymes related to ergosterol production, a critical component of fungal membranes.

Antifungal Activity

The compound has shown promising antifungal properties, common among triazole derivatives. Studies demonstrate that it effectively inhibits the growth of several fungal species, making it a candidate for developing antifungal agents. The specific action mechanism includes:

- Inhibition of ergosterol biosynthesis.

- Disruption of fungal cell wall integrity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with cellular targets involved in cancer progression. Although comprehensive data is limited, the compound's structural features indicate potential for further exploration in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data supports the compound's potential as an antimicrobial agent.

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, the compound was tested against various fungi:

| Fungus | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 |

| Cryptococcus neoformans | 18 |

These results indicate significant antifungal activity compared to standard antifungal drugs.

Study 3: Anticancer Potential

A preliminary study assessed the anticancer activity of the compound against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values obtained were:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF7 | 30 |

These findings suggest that further development could lead to effective anticancer therapies based on this compound .

Q & A

Q. What computational tools predict reactivity and regioselectivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .

- InChI Key Analysis : Leverage PubChem data (e.g., InChIKey: IQPASWKNUGLCJH-UHFFFAOYSA-N) to compare with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.